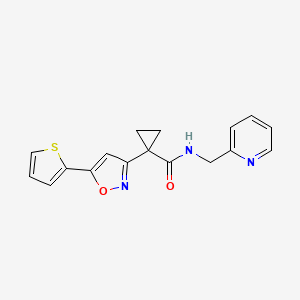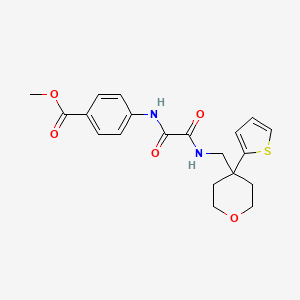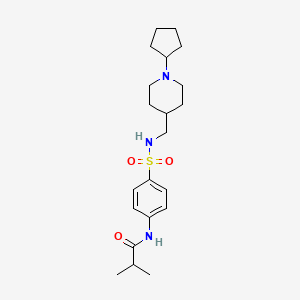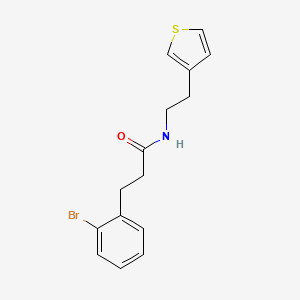
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, also known as PTX008, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
CDK2 Inhibition and Anti-Proliferative Activity
Compounds structurally related to N-(pyridin-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide have been explored for their potential as CDK2 inhibitors. These compounds have shown significant anti-proliferative activity against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. Their structure-activity relationships are crucial for understanding their mechanism of action (Abdel-Rahman et al., 2021).
Antimicrobial and Antitumor Studies
Pyridine thiazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown specificity towards certain bacteria or cancer cell lines, indicating their potential as bioactive materials with novel properties (Xun-Zhong et al., 2020).
Heterocyclic Synthesis
The compound is involved in the synthesis of various heterocyclic derivatives. The reactivity of related compounds toward different nitrogen nucleophiles has led to the formation of diverse heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis (Mohareb et al., 2004).
Synthesis of Piperazine-2,6-dione Derivatives
Related compounds have been used in the synthesis of piperazine-2,6-dione derivatives, which showed promising anticancer activity against various cancer cell lines. This application underscores the significance of these compounds in medicinal chemistry (Kumar et al., 2013).
Development of PET Agents
Derivatives of the compound have been synthesized for potential use as PET (Positron Emission Tomography) agents in imaging studies related to Alzheimer's disease. This application highlights the potential of these compounds in diagnostic imaging and neuroscience research (Gao et al., 2017).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(19-11-12-4-1-2-8-18-12)17(6-7-17)15-10-13(22-20-15)14-5-3-9-23-14/h1-5,8-10H,6-7,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJLWUVNSGYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)
![3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2639381.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline](/img/structure/B2639384.png)




![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)


![2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2639398.png)